N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide, also known as FLB-752, is a small molecule inhibitor that has recently gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide is a small molecule inhibitor that targets the enzyme 15-lipoxygenase-1 (15-LOX-1), which is involved in the biosynthesis of pro-inflammatory eicosanoids. N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide binds to the active site of 15-LOX-1 and inhibits its enzymatic activity, leading to a reduction in the production of pro-inflammatory eicosanoids.
Biochemical and Physiological Effects:
N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been shown to reduce the production of reactive oxygen species and inhibit the activation of inflammatory cells. In neurological disorder research, N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been shown to reduce amyloid beta deposition and improve synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide research. In cancer research, N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide could be further studied for its potential as a combination therapy with other anti-cancer drugs. In inflammation research, N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide could be further studied for its potential as a treatment for chronic inflammatory diseases. In neurological disorder research, N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide could be further studied for its potential as a disease-modifying therapy for Alzheimer's disease. Additionally, further studies could be conducted to optimize the synthesis and formulation of N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide for improved stability and solubility.
Synthesemethoden
The synthesis of N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide involves a series of chemical reactions, starting with the condensation of 4-fluorobenzaldehyde and 4-hydroxybenzyl alcohol to form 4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form 4-[(4-fluorobenzyl)oxy]benzylidenehydrazine. The final step involves the reaction of 4-[(4-fluorobenzyl)oxy]benzylidenehydrazine with 4-methylbenzoyl chloride to produce N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In inflammation research, N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorder research, N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
N-[2-(2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide |
---|---|
Molekularformel |
C24H22FN3O3 |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C24H22FN3O3/c1-17-2-8-20(9-3-17)24(30)26-15-23(29)28-27-14-18-6-12-22(13-7-18)31-16-19-4-10-21(25)11-5-19/h2-14H,15-16H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChI-Schlüssel |
DEOZHXQOCWQKJC-MZJWZYIUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.